Superior Reduction in Norepinephrine-Induced Intrahepatic Vasoconstriction vs. UDCA
In a head-to-head comparison using the isolated and perfused rat liver model, NCX-1000 treatment led to a significant reduction in intrahepatic vasoconstriction induced by norepinephrine (NE), an effect not observed with UDCA. The quantitative data show that NCX-1000 attenuates the vasoconstrictive response, thereby directly reducing the primary pathophysiological driver of portal hypertension [1].
| Evidence Dimension | Reduction in vasoconstriction induced by 30 µM norepinephrine (NE) |
|---|---|
| Target Compound Data | 60% reduction in vasoconstriction |
| Comparator Or Baseline | UDCA was ineffective (0% reduction) |
| Quantified Difference | 60% absolute improvement (P<0.001) |
| Conditions | Isolated and perfused rat liver; BDL cirrhotic rats treated orally for 5 days |
Why This Matters
This data provides a clear quantitative justification for selecting NCX-1000 over UDCA when the experimental goal is to pharmacologically modulate increased intrahepatic vascular tone.
- [1] Fiorucci S, Antonelli E, Brancaleone V, Sanpaolo L, Orlandi S, Distrutti E, et al. NCX-1000, a nitric oxide-releasing derivative of ursodeoxycholic acid, ameliorates portal hypertension and lowers norepinephrine-induced intrahepatic resistance in the isolated and perfused rat liver. J Hepatol. 2003;39(6):932-9. View Source
